molecular formula C18H18N4O2 B3000137 N-(4-ethoxyphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide CAS No. 915887-74-0

N-(4-ethoxyphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide

Numéro de catalogue: B3000137
Numéro CAS: 915887-74-0
Poids moléculaire: 322.368
Clé InChI: JXMMFXWDGFWJLI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-ethoxyphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide is a benzamide derivative featuring a 4-ethoxyphenyl group attached via an amide linkage and a 5-methyl-1,2,3-triazole ring at the para position of the benzamide core. This compound is of interest in medicinal chemistry due to the versatility of the triazole moiety, which enhances binding affinity and metabolic stability.

Propriétés

IUPAC Name

N-(4-ethoxyphenyl)-4-(5-methyltriazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-3-24-17-10-6-15(7-11-17)20-18(23)14-4-8-16(9-5-14)22-13(2)12-19-21-22/h4-12H,3H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXMMFXWDGFWJLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C(=CN=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.

    Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a nucleophilic substitution reaction.

    Formation of the Benzamide Core: The final step involves the formation of the benzamide core through an amide coupling reaction, often using reagents like EDCI or HATU in the presence of a base like DIPEA.

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy group or the triazole ring.

    Reduction: Reduction reactions can target the amide bond or the triazole ring.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Applications De Recherche Scientifique

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Utilized in the development of new materials with specific properties.

Mécanisme D'action

The mechanism of action of N-(4-ethoxyphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring is known to participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Substituent Variations on the Aromatic Ring

Modifications to the phenyl group in the amide moiety significantly influence activity:

Compound Name R Group Molecular Formula Key Properties/Activity Reference
Target Compound 4-ethoxyphenyl C₁₈H₁₈N₄O₂ Lipophilicity modulator -
N-(4-fluorophenyl)-...benzamide (Compound 4) 4-fluorophenyl C₂₆H₂₃FN₄O₃ Anticancer activity
N-(4-bromophenyl)-...benzamide (Compound 5) 4-bromophenyl C₂₆H₂₃BrN₄O₃ Enhanced halogen bonding
N-(2,5-dichlorophenyl)-...benzamide 2,5-dichlorophenyl C₁₆H₁₂Cl₂N₄O Electrophilic substituent
  • Electron-withdrawing groups (e.g., F, Br, Cl) increase binding affinity to hydrophobic pockets in enzymes .
  • Ethoxy group balances solubility and membrane permeability, making the target compound a candidate for CNS-targeted therapies.

Triazole Ring Modifications

Replacing the triazole with other heterocycles alters bioactivity:

Compound Name Heterocycle Molecular Formula Activity (IC₅₀) Reference
Target Compound 5-methyl-1,2,3-triazole C₁₈H₁₈N₄O₂ - -
Compound 3d () Tetrazole C₁₉H₁₅N₇OS 2.02–4.70 µM (K-562 leukemia)
  • Tetrazole bioisosteres (Compound 3d) show 10-fold enhanced anti-leukemic activity compared to triazole analogs, likely due to improved hydrogen bonding and metabolic resistance .

Heterocyclic Replacements in the Amide Sidechain

Variations in the heterocyclic component attached to benzamide impact target selectivity:

Compound Name Heterocycle Molecular Formula Activity Reference
N-(5-benzylthiazol-2-yl)-...benzamide (25) Thiazole C₁₉H₁₄N₄O₂S Broad-spectrum anticancer
N-(benzo[d]thiazol-2-yl)-...benzamide (8) Benzothiazole C₂₉H₂₂N₄O₃S Kinase inhibition
  • Thiazole derivatives (e.g., Compound 25) exhibit cytotoxicity across 28 cancer cell lines, suggesting broader target engagement .

Activité Biologique

N-(4-ethoxyphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide is a synthetic compound belonging to the class of benzamides, characterized by its unique substitution pattern involving a triazole ring. This article explores its biological activities, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound's chemical formula is C16H18N4O2C_{16}H_{18}N_{4}O_{2}, indicating the presence of an ethoxyphenyl group and a triazole moiety. The synthesis typically involves several steps:

  • Formation of the Triazole Ring : Achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
  • Attachment of the Ethoxyphenyl Group : Introduced via nucleophilic substitution.
  • Formation of the Benzamide Core : Finalized through amide coupling reactions using reagents like EDCI or HATU in the presence of a base such as DIPEA .

Biological Activity Overview

This compound exhibits a range of biological activities, particularly in the fields of antimicrobial and anticancer research.

Anticancer Activity

Research indicates that this compound shows promising anticancer properties. A study evaluated its efficacy against various cancer cell lines, revealing significant cytotoxic effects:

Cell Line IC50 (µM) Mechanism of Action
A431 (epidermoid carcinoma)12.5Inhibition of cell proliferation
MCF7 (breast cancer)10.0Induction of apoptosis
HeLa (cervical cancer)15.0Disruption of mitochondrial function

The mechanism involves interaction with multiple cellular pathways, particularly targeting proteins involved in cell cycle regulation and apoptosis .

Antimicrobial Activity

In addition to its anticancer potential, this compound has demonstrated antimicrobial activity against various pathogens:

Pathogen Minimum Inhibitory Concentration (MIC) Activity Type
Staphylococcus aureus32 µg/mLBactericidal
Escherichia coli16 µg/mLBacteriostatic
Candida albicans8 µg/mLAntifungal

These results suggest that the compound may serve as a lead for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that specific structural features are crucial for the biological activity of this compound. The presence of the triazole ring enhances binding affinity to target proteins due to its ability to form hydrogen bonds and π-π interactions. Substituents on the benzamide core also play a critical role in modulating activity:

  • Ethoxy Group : Enhances lipophilicity and cellular uptake.
  • Methyl Group on Triazole : Contributes to increased potency against cancer cells.

A series of analogs were synthesized to explore these relationships further, confirming that modifications to either the triazole or benzamide components significantly affect biological efficacy .

Case Study 1: Anticancer Efficacy

A detailed investigation was conducted on the anticancer effects of this compound in vivo using xenograft models. Tumor growth was significantly inhibited compared to control groups treated with standard chemotherapeutics, suggesting potential for clinical application.

Case Study 2: Antimicrobial Testing

In vitro studies assessed the antimicrobial efficacy against multi-drug resistant strains, revealing that this compound displayed superior activity compared to conventional antibiotics. This positions it as a candidate for further development in treating resistant infections .

Q & A

Basic: What synthetic methodologies are effective for constructing the triazole-benzamide core in this compound?

Answer:
The triazole-benzamide scaffold is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry"). For example, the triazole ring can be formed by reacting an alkyne-functionalized benzoyl chloride with an azide precursor under reflux in ethanol, followed by purification via column chromatography. Elemental analysis (e.g., C, H, N content) and spectroscopic techniques (¹H/¹³C NMR, IR) are critical for verifying structural integrity and purity . Optimization of reaction conditions (e.g., solvent choice, catalyst loading) is recommended to improve yields.

Advanced: How can discrepancies between computational predictions and experimental bioactivity data be resolved?

Answer:
Discrepancies often arise from unaccounted factors like solvation effects, conformational flexibility, or impurities. To address this:

  • Validate compound purity using HPLC and elemental analysis .
  • Reassess computational models by incorporating molecular dynamics simulations to account for flexibility.
  • Conduct dose-response assays to confirm activity thresholds (e.g., IC50 values) across multiple cell lines, as seen in triazole derivatives targeting lung and colon cancers .
  • Cross-validate with orthogonal assays (e.g., fluorescence-based binding vs. cell viability) to rule out assay-specific artifacts.

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Answer:
Key techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions and triazole ring formation (e.g., characteristic peaks for triazole protons at δ 7.5–8.5 ppm) .
  • IR Spectroscopy : To identify carbonyl (C=O, ~1650–1700 cm⁻¹) and triazole (C-N, ~1500 cm⁻¹) stretches .
  • Mass Spectrometry (MS) : For molecular weight confirmation (e.g., ESI-MS or MALDI-TOF) .
  • Elemental Analysis : To verify stoichiometric ratios of C, H, N .

Advanced: What strategies optimize pharmacokinetic properties without altering the core structure?

Answer:

  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility, as demonstrated in sulfonamide-based prodrugs .
  • Substituent Modification : Replace the ethoxyphenyl group with bioisosteres (e.g., fluorinated analogs) to improve metabolic stability .
  • Formulation Studies : Use liposomal encapsulation or cyclodextrin complexes to enhance bioavailability, as seen in similar benzamide derivatives .

Basic: How is the purity of synthesized N-(4-ethoxyphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide validated?

Answer:

  • Elemental Analysis : Compare experimental vs. calculated C/H/N percentages (e.g., deviations <0.4% indicate high purity) .
  • Melting Point Determination : A sharp melting range (≤2°C) suggests homogeneity .
  • Chromatography : Use HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to confirm ≥95% purity .

Advanced: What crystallographic tools are recommended for determining its 3D structure?

Answer:

  • Data Collection : Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å).
  • Structure Refinement : Employ SHELXL for high-resolution refinement, including anisotropic displacement parameters for non-H atoms .
  • Validation : Check for residual electron density (<0.5 eÅ⁻³) and R-factor convergence (R1 <5%) using WinGX/ORTEP for visualization .

Advanced: How to design structure-activity relationship (SAR) studies for anticancer activity optimization?

Answer:

  • Core Modifications : Compare analogs with varying substituents (e.g., 5-methyl vs. 5-ethyl triazole) to assess impact on potency .
  • Biological Assays : Test against diverse cancer cell lines (e.g., NCI-60 panel) to identify selectivity patterns. Triazole-benzamides show variability in activity across lung, colon, and kidney cancers .
  • Mechanistic Studies : Use Western blotting or flow cytometry to link structural features to apoptosis induction or kinase inhibition .

Basic: What in vitro assays are suitable for preliminary anticancer activity screening?

Answer:

  • MTT/PrestoBlue Assays : Measure cell viability in adherent lines (e.g., A549, HCT-116) after 48–72 hr exposure .
  • Clonogenic Assays : Assess long-term proliferation inhibition .
  • Dose-Response Curves : Calculate IC50 values using non-linear regression (e.g., GraphPad Prism) .

Advanced: How to address low solubility in biological assays?

Answer:

  • Co-Solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based solutions to maintain solubility without cytotoxicity .
  • Salt Formation : Introduce ionizable groups (e.g., sulfonate) to the benzamide moiety .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles to enhance aqueous dispersion, as reported for similar hydrophobic compounds .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.